molecular formula C23H17N3OS B3723581 2-(2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-YLIDENE)-3-OXO-4-PHENYL-4-(PHENYLSULFANYL)BUTANENITRILE

2-(2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-YLIDENE)-3-OXO-4-PHENYL-4-(PHENYLSULFANYL)BUTANENITRILE

Cat. No.: B3723581
M. Wt: 383.5 g/mol
InChI Key: KBKTVXUYHHTTGD-UZYVYHOESA-N
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Description

2-(2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-YLIDENE)-3-OXO-4-PHENYL-4-(PHENYLSULFANYL)BUTANENITRILE is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a benzodiazole ring fused with a phenyl group and a butanenitrile moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-YLIDENE)-3-OXO-4-PHENYL-4-(PHENYLSULFANYL)BUTANENITRILE typically involves multi-step organic reactions. One common method includes the condensation of a benzodiazole derivative with a phenyl-substituted butanenitrile under controlled conditions. The reaction may require catalysts such as Lewis acids and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and automated systems to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-YLIDENE)-3-OXO-4-PHENYL-4-(PHENYLSULFANYL)BUTANENITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-(2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-YLIDENE)-3-OXO-4-PHENYL-4-(PHENYLSULFANYL)BUTANENITRILE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-YLIDENE)-3-OXO-4-PHENYL-4-(PHENYLSULFANYL)BUTANENITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-YLIDENE)-3-OXO-4-PHENYL-4-(PHENYLSULFANYL)BUTANENITRILE stands out due to its unique structural features, such as the presence of both phenyl and phenylsulfanyl groups.

Properties

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-hydroxy-4-phenyl-4-phenylsulfanylbut-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3OS/c24-15-18(23-25-19-13-7-8-14-20(19)26-23)21(27)22(16-9-3-1-4-10-16)28-17-11-5-2-6-12-17/h1-14,22,27H,(H,25,26)/b21-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKTVXUYHHTTGD-UZYVYHOESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=C(C#N)C2=NC3=CC=CC=C3N2)O)SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(/C(=C(\C#N)/C2=NC3=CC=CC=C3N2)/O)SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-YLIDENE)-3-OXO-4-PHENYL-4-(PHENYLSULFANYL)BUTANENITRILE
Reactant of Route 2
2-(2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-YLIDENE)-3-OXO-4-PHENYL-4-(PHENYLSULFANYL)BUTANENITRILE
Reactant of Route 3
2-(2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-YLIDENE)-3-OXO-4-PHENYL-4-(PHENYLSULFANYL)BUTANENITRILE
Reactant of Route 4
2-(2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-YLIDENE)-3-OXO-4-PHENYL-4-(PHENYLSULFANYL)BUTANENITRILE
Reactant of Route 5
2-(2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-YLIDENE)-3-OXO-4-PHENYL-4-(PHENYLSULFANYL)BUTANENITRILE
Reactant of Route 6
2-(2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-YLIDENE)-3-OXO-4-PHENYL-4-(PHENYLSULFANYL)BUTANENITRILE

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